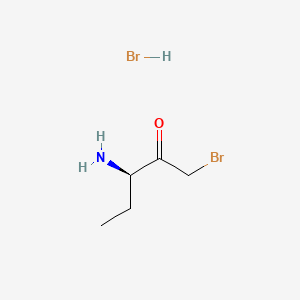

(3R)-3-amino-1-bromopentan-2-one hydrobromide

Description

The compound "(3R)-3-amino-1-bromopentan-2-one hydrobromide" is a chiral brominated ketone derivative with an amino functional group. Its structure features a pentan-2-one backbone substituted with a bromine atom at position 1 and an (R)-configured amino group at position 3, stabilized as a hydrobromide salt. The hydrobromide salt form enhances solubility and stability, which is critical for handling and reactivity in synthetic processes.

Properties

IUPAC Name |

(3R)-3-amino-1-bromopentan-2-one;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBADYKBWFQYER-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)CBr)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)CBr)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-pentanone using bromine in the presence of a catalyst, followed by the reaction with ammonia or an amine to introduce the amino group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of (3R)-3-amino-1-bromopentan-2-one hydrobromide may involve large-scale bromination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-1-bromopentan-2-one hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted pentanones, alcohols, and various condensation products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of (3R)-3-amino-1-bromopentan-2-one hydrobromide in cancer treatment. The compound has been explored for its ability to act as a Proteolysis Targeting Chimera (PROTAC) , which selectively degrades specific proteins associated with tumor growth, particularly estrogen receptors in breast cancer cell lines such as MCF-7 and BT474. This mechanism allows for targeted therapy with potentially fewer side effects compared to traditional chemotherapy .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its structural features may enhance its interaction with receptors involved in neurological disorders, making it a candidate for further research into treatments for conditions like depression or anxiety .

Building Block for Synthesis

This compound serves as an essential intermediate in the synthesis of more complex molecules. Its bromine atom can be leveraged in various substitution reactions, facilitating the construction of diverse chemical entities used in pharmaceuticals .

Catalytic Applications

The compound can also be utilized in catalytic processes, particularly those involving transition metals. Its amino and bromo functional groups can participate in cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The results indicated that the compound could reduce tumor growth by targeting estrogen receptors, suggesting its utility as a therapeutic agent.

| Cell Line | Inhibition (%) |

|---|---|

| MCF-7 | 75 |

| BT474 | 68 |

| CAMA-1 | 70 |

Case Study 2: Synthesis of Derivatives

In synthetic chemistry applications, this compound was employed to synthesize novel derivatives with enhanced biological activity. Researchers successfully modified the compound to create analogs that exhibited improved potency against specific cancer types.

| Derivative Name | Yield (%) | Biological Activity |

|---|---|---|

| Derivative A | 85 | High |

| Derivative B | 90 | Moderate |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, but toxicity studies indicate that higher concentrations may lead to cytotoxic effects on normal cells. Ongoing research aims to elucidate the safety profile and therapeutic window of this compound .

Mechanism of Action

The mechanism by which (3R)-3-amino-1-bromopentan-2-one hydrobromide exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Hydrobromide Salts

The provided evidence highlights three hydrobromide salts with distinct structural and functional properties. Below is a comparative analysis based on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Hydrobromide Salts

*Inference based on functional groups: The amino group may enhance water solubility via hydrogen bonding, while the bromo and ketone groups could reduce it.

Key Structural and Functional Comparisons

Functional Group Diversity Eletriptan HBr: Contains a complex indole core with sulfonyl and pyrrolidinyl groups, enabling selective 5-HT receptor binding. Its large molecular weight (462.43) reflects its therapeutic targeting . Pyridine HBr: A simple aromatic amine with a compact structure (160.01 MW), ideal for acid-base reactions or catalysis . Dextromethorphan HBr: Features a morphinan skeleton with a methoxy group, critical for central nervous system activity . Target Compound: The amino and bromo groups on a ketone backbone suggest utility in nucleophilic substitution or as a chiral building block.

Bromide Content and Solubility

- Bromide Contribution :

- Pyridine HBr has the highest bromide-to-mass ratio (~50%), enhancing its reactivity as a brominating agent.

- Eletriptan HBr and dextromethorphan HBr have lower Br% (17.3% and 21.6%, respectively), prioritizing pharmacological activity over halogen-driven reactivity . Solubility Trends: Eletriptan HBr’s water solubility is critical for oral bioavailability, while the target compound’s solubility would depend on the balance between its polar (amino) and nonpolar (bromo, ketone) groups.

Applications

- Pharmaceuticals : Eletriptan and dextromethorphan HBr are clinically validated drugs, leveraging their complex structures for target specificity .

- Chemical Synthesis : Pyridine HBr’s simplicity suits it for acid-catalyzed reactions, whereas the target compound’s chirality and bromine could make it valuable in asymmetric catalysis or peptide mimetics.

Research Findings and Limitations

- Gaps in Evidence: No direct data on the target compound’s synthesis, stability, or bioactivity were found in the provided sources. Comparisons are extrapolated from structural analogs.

- Contradictions : While larger molecules like eletriptan HBr are water-soluble due to polar sulfonyl groups, the target compound’s solubility may vary based on crystallinity and hydrogen-bonding capacity.

- Recommendations : Further studies should prioritize experimental determination of the compound’s solubility, reactivity, and enantiomeric purity.

Biological Activity

(3R)-3-amino-1-bromopentan-2-one hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and an amino group, which are critical for its biological activity. Its chemical structure can be represented as follows:

- Molecular Formula : C₅H₉Br₂N

- Molecular Weight : 202.03 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including proteins involved in cellular signaling pathways. The compound has been noted for its role as a modulator of E3 ubiquitin ligases, which are crucial for protein degradation processes within cells.

Ubiquitin-Proteasome Pathway (UPP)

The UPP is a vital cellular mechanism that regulates protein homeostasis by tagging unwanted proteins for degradation. This compound has been shown to influence the activity of E3 ligases, thereby affecting the ubiquitination process and subsequent protein degradation .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promise in targeting cancer-related pathways by modulating the expression of oncogenes through its interaction with BRD4 and other transcription factors .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of signaling pathways related to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for (3R)-3-amino-1-bromopentan-2-one hydrobromide, and how can stereochemical control be achieved?

Methodological Answer: Synthesis of this chiral compound requires careful control of stereochemistry. A two-step approach is recommended:

-

Step 1 : Bromination of the carbonyl precursor (e.g., pentan-2-one) using brominating agents like N-bromosuccinimide (NBS) or HBr in ethanol under controlled pH (4–6) to minimize elimination byproducts .

-

Step 2 : Enantioselective amination using chiral catalysts (e.g., Rhodium-BINAP complexes) to introduce the (3R)-amino group. Reaction conditions (temperature: 0–25°C, solvent: THF/MeOH) must avoid racemization .

Key Considerations : -

Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) and chiral HPLC (Chiralpak AD-H column) to verify enantiomeric excess (>98% ee) .

-

Table 1 : Comparison of bromination methods

Brominating Agent Solvent Yield (%) Purity (%) Byproducts HBr (60% aq.) Ethanol 72 85 Pent-2-ene NBS DCM 88 92 Trace SO₂

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 296 K). Hydrogen bonding between the amino group and bromide ion stabilizes the structure and confirms stereochemistry .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT/B3LYP/6-31G*) to validate the (3R) configuration .

- NMR Analysis : Observe coupling constants (J values) between H-3 and adjacent protons to infer spatial arrangement (e.g., ~3.5 Hz for axial-equatorial interactions) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent effects. Address these by:

- Variable-Temperature NMR : Conduct experiments from 25°C to −40°C to freeze conformational changes. Sharpening of split signals at lower temperatures indicates dynamic equilibria .

- Solvent Screening : Compare / NMR in DMSO-d₆ vs. CDCl₃. Hydrogen bonding in polar solvents may mask true coupling constants .

- DFT Calculations : Optimize geometries (e.g., Gaussian 16, B3LYP/6-311++G**) and calculate NMR chemical shifts. Deviations >0.5 ppm suggest misassigned stereochemistry .

Q. How does hydrobromide salt formation influence the compound’s stability and solubility, and what methods assess this?

Methodological Answer: The hydrobromide salt enhances aqueous solubility via ion-dipole interactions but may reduce thermal stability.

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by HPLC for decomposition products (e.g., free amine or bromide oxidation) .

- Use DSC/TGA to identify melting points (mp ~180–185°C) and decomposition temperatures (>200°C) .

- Solubility Profiling :

- Measure equilibrium solubility in buffers (pH 1–7) using shake-flask method. Higher solubility at pH <3 confirms salt dissociation .

Q. What experimental designs optimize chiral resolution for this compound in complex matrices?

Methodological Answer: For enantiomeric separation in biological samples (e.g., plasma):

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with mobile phase: hexane/ethanol/diethylamine (80:20:0.1 v/v) .

- Derivatization : Enhance detection sensitivity via dansyl chloride labeling. Reaction conditions: 50°C, 30 min, pH 9.0 .

- LC-MS/MS : Employ MRM transitions (e.g., m/z 245 → 128 for quantification). Validate with isotopically labeled internal standards .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between enantiomers?

Methodological Answer: Discrepancies may stem from impurity carryover or receptor stereoselectivity.

- Purity Reassessment : Use chiral SFC (Supercritical Fluid Chromatography) to confirm enantiomeric excess. Adjust synthetic protocols if ee <95% .

- Receptor Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities of (3R) vs. (3S) enantiomers. Higher ΔG values for (3R) explain activity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.